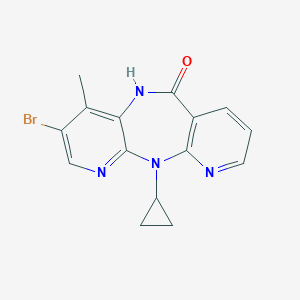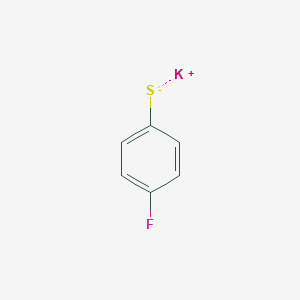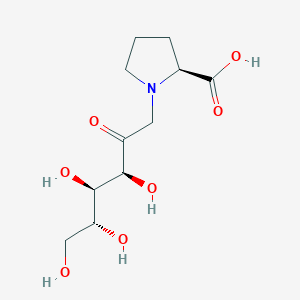
果糖-脯氨酸
描述
N-(1-Deoxy-D-fructosyl)-L-proline is an Amadori compound, which is a type of compound formed during the early stages of the Maillard reaction. This reaction occurs between reducing sugars and amino acids, leading to the formation of various complex molecules. N-(1-Deoxy-D-fructosyl)-L-proline is of particular interest due to its potential biological activities and its presence in processed foods.
科学研究应用
N-(1-Deoxy-D-fructosyl)-L-proline has several scientific research applications, including:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of Amadori products.
Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating blood pressure and its anti-inflammatory effects.
Industry: It is used in the food industry to understand the formation of flavor compounds and to develop strategies to control the Maillard reaction in food processing
作用机制
Target of Action
Fructose-proline, also known as N-(1-Deoxy-D-fructosyl)-L-proline or 1-(1-Deoxy-D-fructos-1-yl)-L-proline, is a compound that primarily targets proline metabolism .
Mode of Action
It is known that proline can act as a chelator of metals, a signaling molecule, and a defense molecule triggering the production of a series of antioxidants . It is also involved in the formation of iminium catalysis, or enamine catalysis or bifunctional acid–base catalysis .
Biochemical Pathways
Fructose-proline affects several biochemical pathways. In the context of proline metabolism, it is involved in the proline cycle, senescence, metastasis, resistance to oxidative stress, redox signaling, and pyridine nucleotides . Fructose, on the other hand, is metabolized in the liver and the small intestine, and its metabolism plays an important role in the pathogenesis of cardiometabolic disease .
Pharmacokinetics
Studies on similar compounds suggest that proline-based mixtures have a solubility comparable to ethanol . This suggests that fructose-proline could have good bioavailability.
Result of Action
The result of fructose-proline’s action is likely to be multifaceted, given the roles of fructose and proline in various physiological processes. For instance, proline helps maintain protein structure and activity, supporting membrane integrity . On the other hand, excessive fructose intake is associated with obesity, fatty liver, tooth decay, cancer, and cardiovascular diseases .
Action Environment
The action of fructose-proline can be influenced by various environmental factors. For example, proline’s role in plants under adverse environmental conditions has been well-documented . Similarly, the effects of fructose can be exacerbated by a stressful environment, resulting in an overproduction of proline in plants, which in turn imparts stress tolerance .
生化分析
Biochemical Properties
The biochemical properties of 1-(1-Deoxy-D-fructos-1-yl)-L-proline are not yet fully understood due to the limited research available. It is known that this compound can interact with various enzymes and proteins. For instance, it has been found to have inhibitory activity against the angiotensin-converting enzyme (ACE), a key enzyme in the regulation of blood pressure . This suggests that 1-(1-Deoxy-D-fructos-1-yl)-L-proline could potentially play a role in the regulation of blood pressure.
Molecular Mechanism
It is known that it can interact with ACE through hydrogen bonding, leading to the inhibition of this enzyme . This interaction could potentially lead to changes in gene expression related to blood pressure regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Deoxy-D-fructosyl)-L-proline typically involves the reaction between D-fructose and L-proline. The reaction is carried out under controlled conditions, often in an aqueous medium, and may require heating to facilitate the formation of the Amadori compound. The reaction conditions, such as pH and temperature, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
Industrial production of N-(1-Deoxy-D-fructosyl)-L-proline may involve similar synthetic routes but on a larger scale. The process may be optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound .
化学反应分析
Types of Reactions
N-(1-Deoxy-D-fructosyl)-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of dicarbonyl compounds and other oxidative products.
Reduction: Reduction reactions may convert the compound into different sugar derivatives.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dicarbonyl compounds, while reduction can produce sugar alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .
相似化合物的比较
Similar Compounds
- N-(1-Deoxy-D-fructosyl)-glycine
- N-(1-Deoxy-D-fructosyl)-histidine
- N-(1-Deoxy-D-fructosyl)-lysine
Uniqueness
N-(1-Deoxy-D-fructosyl)-L-proline is unique due to its specific structure and the presence of the proline amino acid, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .
属性
IUPAC Name |
(2S)-1-[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO7/c13-5-8(15)10(17)9(16)7(14)4-12-3-1-2-6(12)11(18)19/h6,8-10,13,15-17H,1-5H2,(H,18,19)/t6-,8+,9+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBMYMKLRZUCDK-JZKKDOLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)C(C(C(CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306343 | |
| Record name | 1-Deoxy-1-L-proline-D-fructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29118-61-4 | |
| Record name | 1-Deoxy-1-L-proline-D-fructose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29118-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(1-Deoxy-D-fructosyl)-L-proline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029118614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Proline, 1-(1-deoxy-D-fructos-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Deoxy-1-L-proline-D-fructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101306343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(1-DEOXY-D-FRUCTOSYL)-L-PROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM3B50NJ2O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



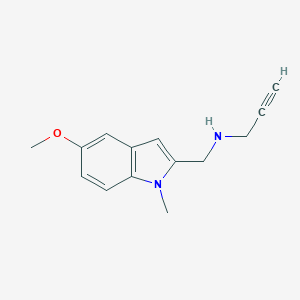
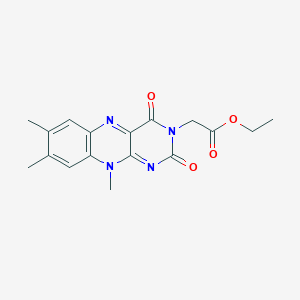
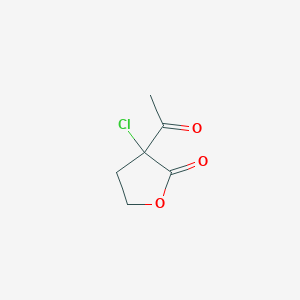
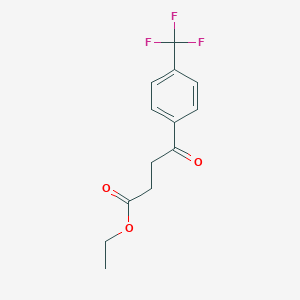
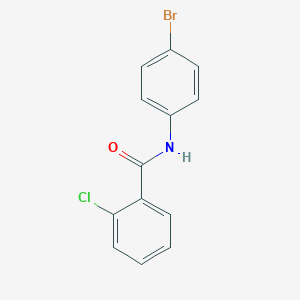


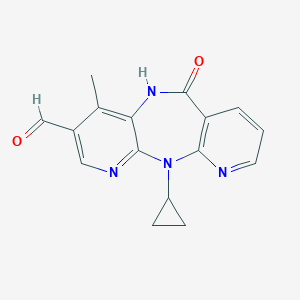
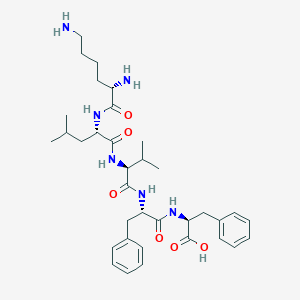
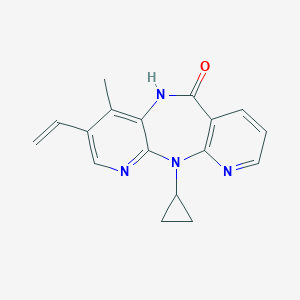
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
